Gemcitabine Diphosphate Choline
Description
Contextualizing Gemcitabine (B846) Metabolism and its Significance
Gemcitabine, a nucleoside analog of deoxycytidine, is a prodrug that requires intracellular activation to exert its cytotoxic effects against cancer cells. pharmgkb.org Upon transport into a cell, gemcitabine is sequentially phosphorylated by a series of enzymes. Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP). pharmgkb.orgnih.gov Subsequent phosphorylations by other kinases lead to the formation of the active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). nih.govnih.gov
These active metabolites are crucial for gemcitabine's anticancer activity. nih.gov dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to the termination of DNA strand elongation and inducing programmed cell death (apoptosis). pharmgkb.orgmedscape.com Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. pharmgkb.org A major route of gemcitabine inactivation is its deamination by the enzyme cytidine (B196190) deaminase (CDA) into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). nih.gov
The clinical efficacy of gemcitabine can be limited by factors such as inefficient drug delivery and the development of chemoresistance. nih.gov Understanding the complete metabolic fate of gemcitabine within tumor cells is therefore of paramount importance for optimizing its therapeutic potential and overcoming resistance mechanisms.
Discovery and Initial Characterization of Gemcitabine Diphosphate Choline (B1196258) as a Key Metabolite
In a pivotal study investigating the intratumoral metabolism of gemcitabine in a mouse model of pancreatic ductal adenocarcinoma (PDAC), researchers identified a novel and significant metabolite: Gemcitabine Diphosphate Choline (GdPC). nih.govsigmaaldrich.com This discovery was made using sophisticated analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, to analyze tumor tissue from mice treated with gemcitabine. nih.govnih.gov
The initial characterization revealed that GdPC is formed through the Kennedy pathway, a major route for the synthesis of phosphatidylcholine, a key component of cell membranes. nih.govnih.gov In this pathway, the active gemcitabine metabolite, dFdCTP, competes with the endogenous molecule cytidine triphosphate (CTP) for the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT). nih.govnih.gov This competition results in the attachment of a phosphocholine group to the diphosphate moiety of gemcitabine, forming GdPC.
Remarkably, in the KPC (KRAS(G12D); p53(R172H); pdx-Cre) mouse model that closely mimics human PDAC, GdPC was found to be present in amounts equimolar to its precursor, dFdCTP, highlighting its status as a major metabolite of gemcitabine in this in vivo model. nih.govsigmaaldrich.com Further investigations in other subcutaneous PDAC tumor models showed an inverse correlation between the ratios of GdPC to dFdCTP and the levels of CTP, supporting the proposed mechanism of competitive inhibition at the CCT enzyme. nih.govnih.gov
Structural Relationship to Parent Compound and Active Metabolites
This compound is a structural derivative of gemcitabine's active metabolites. The core structure of gemcitabine, a difluorinated deoxycytidine analogue, is retained. nih.gov The key structural modification that defines GdPC is the addition of a choline molecule linked via a phosphate (B84403) bridge to the diphosphate group of what would be dFdCTP.
The structural progression from the parent drug to GdPC is as follows:
Gemcitabine (dFdC): The initial prodrug.
Gemcitabine Monophosphate (dFdCMP): Gemcitabine with one phosphate group attached.
Gemcitabine Diphosphate (dFdCDP): Gemcitabine with two phosphate groups.
Gemcitabine Triphosphate (dFdCTP): The primary active metabolite with three phosphate groups.
This compound (GdPC): Formed from dFdCTP, where the terminal phosphate is replaced by a phosphocholine group. nih.govnih.gov
Due to its structure, GdPC is not expected to be able to enter cells from the extracellular environment. nih.govnih.gov However, studies have shown that stimulating the activity of the CCT enzyme in vitro, which leads to increased intracellular production of GdPC, can result in synergistic growth inhibition when combined with gemcitabine treatment. nih.govnih.gov
Research Findings on Gemcitabine Metabolites
The following tables summarize key data related to gemcitabine and its metabolites from research studies.
Table 1: Key Compounds in Gemcitabine Metabolism
| Compound Name | Abbreviation | Role |
| Gemcitabine | dFdC | Prodrug |
| Gemcitabine Monophosphate | dFdCMP | Intermediate metabolite |
| Gemcitabine Diphosphate | dFdCDP | Active metabolite; inhibits ribonucleotide reductase |
| Gemcitabine Triphosphate | dFdCTP | Active metabolite; incorporates into DNA |
| 2',2'-difluorodeoxyuridine | dFdU | Inactive metabolite |
| This compound | GdPC | Major metabolite linked to the Kennedy pathway |
| Cytidine Triphosphate | CTP | Endogenous molecule; competes with dFdCTP for CCT |
| CTP:phosphocholine cytidylyltransferase | CCT | Enzyme involved in GdPC formation |
Table 2: Comparative Peak Concentrations of Gemcitabine Metabolites in Pancreatic Cancer Models
| Tumor Model | Metabolite | Peak Concentration (pmoles mg⁻¹) |
| K8484 allografts | dFdCTP | Lower than GdPC |
| K8484 allografts | GdPC | Predominant metabolite |
| MIA PaCa-2 xenograft | dFdCTP | 10.2 ± 5.0 |
| MIA PaCa-2 xenograft | GdPC | 1.6 ± 0.5 |
Data sourced from studies on in vivo pancreatic cancer models. The K8484 allograft is derived from the KPC mouse model. nih.gov
Table 3: Effect of Hyperthermia on Gemcitabine Metabolite Concentrations in PANC-1 Cells
| Treatment | Change in dFdC Concentration | Change in dFdU Concentration | Change in dFdCTP Concentration |
| 41°C Hyperthermia | -9.28% | -30.93% | +21.82% |
| 43°C Hyperthermia | -24.76% | -57.80% | +42.42% |
This data demonstrates how external factors can influence the metabolic profile of gemcitabine within cancer cells. nih.govnih.gov
Properties
CAS No. |
1643126-46-8 |
|---|---|
Molecular Formula |
C₁₄H₂₄F₂N₄O₁₀P₂ |
Molecular Weight |
508.31 |
Synonyms |
Gemcitabine 5’-Diphosphate Choline; |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Formation of Gemcitabine Diphosphate Choline
Biosynthesis within the Intracellular Environment
The formation of GdPC occurs within the cell, where the active metabolites of gemcitabine (B846) intersect with a crucial lipid biosynthesis pathway.
The key enzyme responsible for the synthesis of GdPC is CTP:Phosphocholine (B91661) Cytidylyltransferase (CCT). nih.govnih.govsigmaaldrich.com CCT is a pivotal regulatory enzyme in the synthesis of phosphatidylcholine (PtdCho), a major component of cellular membranes. nih.govwikipedia.org In the canonical pathway, CCT catalyzes the reaction between cytidine (B196190) triphosphate (CTP) and phosphocholine to produce CDP-choline. wikipedia.org However, research has shown that the triphosphorylated, active metabolite of gemcitabine, gemcitabine triphosphate (dFdCTP), can act as a substrate for CCT. nih.govnih.gov This enzymatic action results in the formation of gemcitabine diphosphate (B83284) choline (B1196258) (GdPC) instead of the natural product, CDP-choline. nih.gov
The biosynthesis of GdPC represents a direct interaction of gemcitabine's metabolic pathway with the Kennedy pathway, the primary route for de novo synthesis of PtdCho in cells. nih.govsigmaaldrich.comresearchgate.net The Kennedy pathway consists of three enzymatic steps that convert choline into PtdCho. nih.gov The second step, catalyzed by CCT, is where the metabolic interference occurs. nih.govnih.gov It has been hypothesized that dFdCTP competes with the natural CCT substrate, CTP, leading to the synthesis of GdPC. nih.gov This novel metabolite was discovered in pancreatic ductal adenocarcinoma (PDAC) tumor tissue, where it was found in amounts equimolar to its precursor, dFdCTP. nih.govnih.govsigmaaldrich.com This finding highlights GdPC as a significant component of gemcitabine's intratumoral metabolism. nih.govnih.gov
The formation of GdPC is heavily influenced by the intracellular concentrations of CTP. nih.govnih.govsigmaaldrich.com Studies have demonstrated a competitive relationship between dFdCTP and CTP for the active site of the CCT enzyme. nih.govnih.gov In tumor models, an inverse correlation was observed between the ratio of GdPC to dFdCTP and the levels of CTP. nih.govnih.govsigmaaldrich.com Further in vitro experiments using tumor homogenates confirmed that CTP acts as an inhibitor of GdPC formation from the dFdCTP substrate. nih.govnih.govsigmaaldrich.com This dynamic indicates that higher intracellular pools of the natural nucleotide CTP can limit the production of the gemcitabine-derived metabolite, GdPC. nih.gov
Precursor Metabolites and Sequential Phosphorylation of Gemcitabine
The generation of GdPC is contingent upon the prior metabolic activation of gemcitabine into its triphosphate form through a series of phosphorylation steps.
Following the initial monophosphorylation by dCK, dFdCMP undergoes further sequential phosphorylation to yield its di- and triphosphate derivatives. nih.govpharmgkb.org The conversion of dFdCMP to gemcitabine diphosphate (dFdCDP) is catalyzed by pyrimidine (B1678525) nucleoside monophosphate kinase (UMP-CMP kinase). pharmgkb.orgresearchgate.net Subsequently, nucleoside-diphosphate kinase (NDPK) catalyzes the final phosphorylation step, converting dFdCDP into the active metabolite gemcitabine triphosphate (dFdCTP). pharmgkb.orgresearchgate.net Both dFdCDP and dFdCTP are considered the active forms of the drug, with dFdCDP inhibiting ribonucleotide reductase and dFdCTP being incorporated into DNA. nih.govpatsnap.comnih.gov It is this triphosphate intermediate, dFdCTP, that serves as the direct precursor for the CCT-mediated synthesis of Gemcitabine Diphosphate Choline. nih.govnih.govsigmaaldrich.com
Factors Influencing this compound Formation
This compound (GdPC) is a significant metabolite of the anticancer agent gemcitabine, formed through an intersection of the drug's metabolic pathway and the endogenous Kennedy pathway for phospholipid synthesis. nih.govcshl.edunih.gov The formation of this compound is not static; rather, it is influenced by a complex interplay of enzymatic regulation and the availability of essential precursor molecules within the cell. Understanding these factors is critical to comprehending the complete intracellular pharmacology of gemcitabine.
Enzymatic Activity Regulation (e.g., CCT stimulation by linoleate)
The enzymatic formation of this compound is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT), a key regulatory enzyme in the Kennedy pathway which is responsible for the synthesis of phosphatidylcholine. nih.govnih.gov In its physiological role, CCT catalyzes the reaction of cytidine triphosphate (CTP) with phosphocholine to form CDP-choline. However, research has shown that the activated form of gemcitabine, gemcitabine triphosphate (dFdCTP), can act as a substrate for CCT, competing with the natural substrate CTP. nih.govsigmaaldrich.com This competition results in the synthesis of GdPC. nih.gov
The activity of CCT is a primary determinant of the rate of GdPC formation. CCT is an amphitropic enzyme, meaning its activity is regulated by reversible binding to cellular membranes. nih.gov The association with membranes, which stimulates its catalytic function, is promoted by certain lipids. Fatty acids, such as linoleate (B1235992), have been identified as potent stimulators of CCT activity.
In in vitro studies using pancreatic cancer cell lines, stimulating CCT activity with linoleate resulted in a significant increase in the intracellular concentration of GdPC following treatment with gemcitabine. nih.govsigmaaldrich.com This finding demonstrates that the lipid environment and the presence of specific signaling molecules can directly upregulate the enzymatic pathway leading to GdPC formation. This stimulation can lead to synergistic growth inhibition when combined with gemcitabine. nih.govsigmaaldrich.com
| Time (hours) | dFdCTP Concentration (pmol/10^6 cells) | GdPC Concentration (pmol/10^6 cells) |
|---|---|---|
| 0 | 0 | 0 |
| 2 | 15 | 5 |
| 4 | 25 | 12 |
| 6 | 28 | 18 |
| 8 | 26 | 22 |
| 10 | 24 | 25 |
Data in the table is illustrative, based on the findings described in the referenced study by Bapiro et al. researchgate.net
Intracellular Nucleotide Pool Dynamics
The dynamics of intracellular nucleotide pools, specifically the relative concentrations of CTP and dFdCTP, are a critical factor governing the formation of GdPC. As both molecules are competing substrates for the CCT enzyme, their intracellular balance directly dictates the metabolic flux towards either the physiological product (CDP-choline) or the gemcitabine-derived metabolite (GdPC). nih.govnih.gov
Studies in pancreatic ductal adenocarcinoma (PDAC) models have demonstrated an inverse correlation between the ratio of GdPC to dFdCTP and the intracellular concentration of CTP. nih.govsigmaaldrich.com When CTP levels are high, the formation of GdPC is inhibited because CCT is more likely to bind its natural substrate. Conversely, lower intracellular CTP levels favor the utilization of dFdCTP by CCT, leading to higher rates of GdPC synthesis. nih.gov
Furthermore, gemcitabine metabolism itself has a profound impact on these nucleotide pools. The active metabolite, dFdCTP, is known to be an inhibitor of CTP synthetase, the enzyme responsible for the de novo synthesis of CTP. nih.gov Treatment of cells with gemcitabine leads to a significant depletion of the cellular CTP pool. nih.gov This drug-induced reduction in CTP levels can, in turn, relieve the competitive inhibition on CCT, thereby creating a more favorable environment for the formation of GdPC from dFdCTP. This creates a unique form of metabolic feedback where the drug enhances the pathway for its own conversion into a major, alternative metabolite.
| Nucleotide Pool | Concentration (% of Control) |
|---|---|
| CTP | 5.9% |
| dCTP | 50% |
| UTP | Increased |
| ATP | Unaffected |
| GTP | Unaffected |
Data derived from the study by Heinemann et al. (1994). nih.gov
Cellular and Molecular Interactions of Gemcitabine Diphosphate Choline
Indirect Influence on Cellular Processes
While GdPC itself is not directly cytotoxic in the same manner as the active metabolites of gemcitabine (B846), its formation and presence within the cell have an indirect yet significant influence on key cellular processes. This influence is primarily observed through its impact on the levels of other crucial metabolites.
Impact on Gemcitabine Triphosphate Levels and Retention
The formation of GdPC is a result of the interaction between gemcitabine's metabolic pathway and the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine (PtdCho). nih.gov Specifically, gemcitabine triphosphate (dFdCTP), the primary active metabolite of gemcitabine, competes with the natural substrate cytidine (B196190) triphosphate (CTP) for the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT). nih.govnih.gov This competition leads to the synthesis of GdPC.
Contribution to Overall Metabolite Profile
The following table summarizes the key metabolites of gemcitabine and their primary roles:
| Metabolite | Primary Role |
| Gemcitabine Monophosphate (dFdCMP) | Intermediate in the metabolic activation of gemcitabine. |
| Gemcitabine Diphosphate (B83284) (dFdCDP) | Inhibits ribonucleotide reductase, leading to a decrease in the pool of deoxynucleotides for DNA synthesis. nih.govdrugbank.compatsnap.com |
| Gemcitabine Triphosphate (dFdCTP) | The primary active metabolite; competes with dCTP for incorporation into DNA, leading to chain termination and apoptosis. nih.govdrugbank.compatsnap.com |
| Gemcitabine Diphosphate Choline (B1196258) (GdPC) | A major, membrane-impermeable metabolite formed via the Kennedy pathway, influencing dFdCTP levels and overall metabolite retention. nih.govnih.gov |
| 2′,2′-difluorodeoxyuridine (dFdU) | Generally considered an inactive metabolite formed by the deamination of gemcitabine. nih.govnih.gov |
Interaction with Phospholipid Metabolism and Cell Membrane Homeostasis
The formation of GdPC is a direct consequence of the intersection of gemcitabine metabolism with phospholipid synthesis, specifically the Kennedy pathway. nih.gov This pathway is fundamental for the production of phosphatidylcholine, a major component of cell membranes essential for maintaining their structural integrity and function. drugbank.com
The enzyme CTP:phosphocholine cytidylyltransferase (CCT) is a key regulatory point in the Kennedy pathway. The competition between dFdCTP and the endogenous CTP for this enzyme to produce GdPC suggests a direct perturbation of phospholipid metabolism. nih.govnih.gov By diverting a portion of the cellular machinery involved in phosphatidylcholine synthesis, the presence of gemcitabine and its metabolites can potentially alter the composition and homeostasis of cell membranes.
Furthermore, studies have shown that gemcitabine treatment can lead to elevated levels of several phosphatidylcholine species in pancreatic tumors. nih.gov This alteration in the lipid profile, coupled with the production of GdPC, indicates a broader impact of gemcitabine on lipid metabolism. The integrity of the cell membrane is crucial for numerous cellular processes, and disruptions in its homeostasis can have far-reaching consequences. While the direct functional impact of GdPC on membrane properties is still an area of active investigation, its formation is a clear indicator of the intricate relationship between gemcitabine's mechanism of action and the fundamental processes of cellular lipid metabolism.
Preclinical Pharmacokinetics and Pharmacodynamics of Gemcitabine Diphosphate Choline
In Vitro Cellular Models
Laboratory studies using cancer cell lines have provided initial insights into the formation of GdPC and its effects on cell viability.
Research has identified GdPC as a metabolite linked to the Kennedy pathway, which is involved in the synthesis of phosphatidylcholine, a key component of cell membranes. nih.gov The formation of GdPC occurs when gemcitabine (B846) triphosphate (dFdCTP), the active form of gemcitabine, interacts with CTP:phosphocholine (B91661) cytidylyltransferase (CCT), a key enzyme in the Kennedy pathway. nih.govcshl.edu
In in vitro models using KPC (KRASG12D; p53R172H; pdx-Cre) pancreatic cancer cells, researchers were able to stimulate the activity of the CCT enzyme using linoleate (B1235992). nih.govnih.govsigmaaldrich.com This stimulation led to an increased intracellular concentration of GdPC, demonstrating that the machinery for its production is active within these cancer cells. nih.govsigmaaldrich.com The structure of GdPC, however, likely prevents it from entering cells from an external environment, indicating its formation is an intracellular event. nih.govnih.gov
In Vivo Non-Human Animal Models
Studies in animal models of pancreatic cancer have confirmed the presence of GdPC in tumor tissues and have allowed for the characterization of its pharmacokinetic profile.
GdPC has been successfully detected and quantified in various mouse models of pancreatic ductal adenocarcinoma (PDAC). nih.gov Using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR), researchers identified GdPC as a major metabolite of gemcitabine within the tumor tissue of KPC mice, which genetically recapitulate human PDAC. nih.govnih.govsigmaaldrich.com
Further studies utilized other models, including subcutaneous allografts of a KPC-derived cell line (K8484) and subcutaneous xenografts of the human pancreatic cancer cell line MIA PaCa-2. nih.gov The detection of GdPC across these different models, which vary in their stromal content, suggests that its production is a feature of the cancer cells themselves and not specific to the surrounding tumor microenvironment. nih.govdntb.gov.ua
The concentration of GdPC in tumor tissue over time has been profiled in different PDAC mouse models following the administration of gemcitabine. nih.gov In KPC mice, GdPC and its precursor, dFdCTP, showed similar concentration-time profiles, with maximum concentrations for both observed at approximately 2 hours post-administration. nih.gov In this model, the peak concentration of GdPC reached 7.2 ± 3.8 pmoles per milligram of tissue. nih.gov
In the K8484 allograft model, which responds well to gemcitabine, GdPC concentrations were significantly higher, peaking at 16.4 ± 4.1 pmoles/mg at 2 hours. nih.gov Conversely, in the MIA PaCa-2 xenograft model, GdPC levels were much lower, with a peak concentration of only 1.6 ± 0.5 pmoles/mg observed at 4 hours. nih.gov In all models, the metabolite was typically below the limit of quantification by 24 hours. nih.gov
| Preclinical Model | GdPC Peak Concentration (pmoles/mg tissue) | dFdCTP Peak Concentration (pmoles/mg tissue) | Time to Peak Concentration (hours) |
|---|---|---|---|
| KPC Mouse PDAC | 7.2 ± 3.8 | 6.1 ± 3.9 | 2 |
| K8484 Allograft | 16.4 ± 4.1 | 3.0 ± 2.0 | 2 (GdPC), 1 (dFdCTP) |
| MIA PaCa-2 Xenograft | 1.6 ± 0.5 | 10.2 ± 5.0 | 4 |
The ratio of GdPC to the primary active metabolite, gemcitabine triphosphate (dFdCTP), varies significantly across different preclinical models, and this variation appears to be a key pharmacodynamic feature. nih.gov In the KPC mouse model, GdPC was found in amounts equimolar to dFdCTP. nih.govcshl.edusigmaaldrich.com
In stark contrast, the K8484 allograft model showed GdPC as the predominant metabolite, with an area under the curve (AUC) at least four times higher than that of dFdCTP. nih.gov The opposite was observed in MIA PaCa-2 xenografts, where dFdCTP was the predominant metabolite over GdPC. nih.gov
Influence of Tumor Microenvironment on Metabolite Distribution
Research in mouse models of pancreatic ductal adenocarcinoma (PDAC) has been instrumental in elucidating these interactions. nih.govnih.gov Studies using the KPC mouse model, which closely recapitulates human PDAC, led to the identification of GdPC as a major, previously unknown metabolite of gemcitabine. nih.govsigmaaldrich.com This discovery highlighted that the intratumoral metabolism of gemcitabine is more complex than initially understood and is directly linked to metabolic pathways prominent in the TME, such as the Kennedy pathway for phospholipid synthesis. nih.govfrontiersin.org
Key Research Findings on TME Influence:
The Kennedy Pathway and GdPC Formation: In KPC tumor tissue, GdPC was identified in amounts equimolar to its precursor, the active metabolite gemcitabine triphosphate (dFdCTP). nih.govsigmaaldrich.com GdPC is formed when dFdCTP is utilized by the enzyme CTP:phosphocholine cytidylyltransferase (CCT), a key component of the Kennedy pathway. nih.govnih.gov This metabolic diversion represents a significant pathway for dFdC within the tumor.
Competition with Endogenous Metabolites: The distribution and concentration of gemcitabine metabolites are heavily influenced by the endogenous pools of related molecules within the tumor. A crucial finding was the inverse correlation between the GdPC/dFdCTP ratio and the intratumoral concentration of cytidine (B196190) triphosphate (CTP). nih.govnih.govsigmaaldrich.com In vitro experiments confirmed that CTP competes with dFdCTP for the CCT enzyme. nih.govsigmaaldrich.com High levels of CTP in the TME inhibit the formation of GdPC, favoring the persistence of dFdCTP. nih.gov
Role of Tumor-Associated Macrophages (TAMs): The cellular components of the TME play a direct role in gemcitabine distribution. dntb.gov.ua Tumor-associated macrophages, a significant part of the fibro-inflammatory TME in PDAC, have been shown to rapidly accumulate and metabolize gemcitabine. dntb.gov.ua This action results in a "drug scavenging effect," potentially reducing the amount of drug available to cancer cells. dntb.gov.ua Pharmacological depletion of TAMs in murine models led to an enhanced therapeutic response to gemcitabine, underscoring the importance of this TME component in determining drug availability and efficacy. dntb.gov.ua
The following table summarizes the key research findings regarding the influence of the tumor microenvironment on the distribution of gemcitabine metabolites.
| Influencing Factor (TME Component) | Observation | Mechanism/Implication | Source |
| Endogenous Cytidine Triphosphate (CTP) | An inverse correlation exists between the GdPC/dFdCTP ratio and CTP concentration in PDAC tumor models. | CTP competes with dFdCTP for the enzyme CTP:phosphocholine cytidylyltransferase (CCT), thereby inhibiting GdPC formation. | nih.gov, nih.gov, sigmaaldrich.com |
| Kennedy Pathway Activity | GdPC is a major metabolite in KPC tumor tissue, found in equimolar amounts to dFdCTP. | Gemcitabine's active metabolite (dFdCTP) is diverted into the Kennedy pathway, a key lipid synthesis pathway often upregulated in cancers. | nih.gov, sigmaaldrich.com, frontiersin.org |
| Tumor-Associated Macrophages (TAMs) | TAMs rapidly accumulate and metabolize gemcitabine in vitro. | This leads to a "drug scavenging effect." Depletion of TAMs in vivo enhances the therapeutic response to gemcitabine. | dntb.gov.ua |
These findings collectively demonstrate that the metabolic and cellular composition of the tumor microenvironment is a critical determinant of gemcitabine's preclinical pharmacokinetics and pharmacodynamics. The balance between the formation of dFdCTP and its subsequent conversion to GdPC is regulated by the local metabolic state, while cellular constituents like TAMs can sequester the drug, both of which have profound implications for therapeutic outcomes. nih.govdntb.gov.ua
Advanced Research Directions and Therapeutic Implications
Designing Novel Gemcitabine (B846) Prodrugs and Analogs Informed by GdPC Metabolism
The discovery of Gemcitabine Diphosphate (B83284) Choline (B1196258) (GdPC) as a significant metabolite of gemcitabine (dFdC) has opened new avenues for the design of more effective prodrugs and analogs. nih.govnih.govsigmaaldrich.com The metabolic pathway leading to GdPC involves the Kennedy pathway, where gemcitabine triphosphate (dFdCTP), the active form of gemcitabine, competes with the natural substrate cytidine (B196190) triphosphate (CTP) for the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT). nih.govnih.govsigmaaldrich.com This understanding of GdPC formation provides a rational basis for developing novel gemcitabine derivatives with improved therapeutic profiles. nih.govnih.gov
Researchers are exploring the synthesis of gemcitabine analogs that can more efficiently enter this metabolic route, potentially leading to higher intracellular concentrations of active metabolites or novel cytotoxic compounds. The goal is to create prodrugs that are more stable in the bloodstream and are preferentially activated within the tumor, thereby reducing systemic toxicity. nih.govnih.gov For instance, modifications to the gemcitabine structure could enhance its affinity for the enzymes involved in the Kennedy pathway, leading to increased GdPC formation.
One strategy involves creating lipid-conjugated gemcitabine prodrugs. These lipophilic derivatives can more easily cross cell membranes and may be metabolized differently, potentially influencing the balance between the canonical activation pathway and the GdPC-forming pathway. The design of such analogs is a dynamic area of research, with the ultimate aim of overcoming the limitations of conventional gemcitabine therapy. nih.gov
A recent study focused on modifying the amine group of gemcitabine to create 4-N-hydroxylGem hydrochloride (GemAGY), a novel analog. nih.gov This modification aimed to improve the metabolic stability of gemcitabine. nih.gov The research demonstrated that GemAGY had improved stability in human liver microsomal solution compared to the parent drug. nih.gov
Another approach has been the development of 4-(N)-stearoyl-gemcitabine (4NSG), a modified form of gemcitabine designed for increased stability. nih.gov This analog has been evaluated in patient-derived xenograft (PDX) models of pancreatic cancer. nih.gov
The table below summarizes key findings from preclinical studies on novel gemcitabine analogs.
| Analog | Key Findings | Reference |
| 4-N-hydroxylGem hydrochloride (GemAGY) | Showed enhanced metabolic stability and significant anticancer activity against pancreatic cancer cell lines compared to gemcitabine. | nih.gov |
| 4-(N)-stearoyl-gemcitabine (4NSG) | Exhibited improved pharmacokinetic profile and enhanced antitumor efficacy in pancreatic cancer PDX models. | nih.gov |
| Thiazolidinone-modified gemcitabine (GEM-ZZQ) | Designed to release gemcitabine in response to high intracellular H2O2 levels in tumor cells, showing less toxicity to normal cells. | nih.gov |
Development of Targeted Drug Delivery Systems for Modulating Intratumoral Metabolite Profiles
The intratumoral metabolism of gemcitabine, including the formation of GdPC, can be influenced by the local tumor microenvironment. nih.gov This has spurred the development of targeted drug delivery systems designed to modulate the metabolic profile within the tumor, thereby enhancing the efficacy of gemcitabine. mdpi.comnih.gov These systems aim to deliver gemcitabine or its prodrugs directly to the tumor site, increasing the local concentration of the drug and influencing its metabolic fate.
Strategies for targeted delivery include the use of nanoparticles, liposomes, and other nanocarriers. mdpi.comnih.gov These carriers can be engineered to specifically target cancer cells by decorating their surface with ligands that bind to receptors overexpressed on tumor cells. This targeted approach can increase the uptake of gemcitabine by cancer cells, potentially leading to higher levels of dFdCTP and, consequently, GdPC.
Furthermore, these delivery systems can be designed to release their payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or enzyme activity. This controlled release can help to maintain a sustained high concentration of the drug within the tumor, which may favor the formation of GdPC and other active metabolites. The development of such sophisticated delivery systems holds the promise of optimizing the therapeutic window of gemcitabine by maximizing its antitumor activity while minimizing systemic exposure.
Recent advancements in nano-sized drug delivery systems (nanoDDSs) have shown promise in improving the therapeutic effects and reducing the systemic toxicities of anticancer drugs. nih.gov The surface of these nanoDDSs can be modified, for example with PEGylation, to enhance their stability and diffusion within the tumor interstitium. nih.gov
The table below highlights different targeted drug delivery strategies being explored.
| Delivery System | Mechanism | Potential Impact on GdPC |
| Liposomes | Encapsulate gemcitabine, potentially altering its pharmacokinetic profile and cellular uptake. | May influence the intracellular concentration of gemcitabine and its subsequent metabolism to GdPC. |
| Nanoparticles | Can be surface-modified for tumor targeting, leading to increased drug accumulation at the tumor site. | Higher intratumoral drug concentration could lead to increased formation of dFdCTP and GdPC. |
| Stimuli-responsive carriers | Release gemcitabine in response to tumor-specific conditions (e.g., low pH), ensuring targeted drug action. | Localized high concentrations of gemcitabine could drive the metabolic pathway towards GdPC formation. |
Combinatorial Preclinical Strategies Targeting Choline Metabolism Pathways
Given that the formation of GdPC is intrinsically linked to the Kennedy pathway, a key route in choline metabolism, researchers are actively investigating combinatorial preclinical strategies that target this pathway alongside gemcitabine administration. nih.govnih.gov The rationale is that by modulating choline metabolism, it may be possible to enhance the cytotoxic effects of gemcitabine. nih.govnih.gov
One approach is to use inhibitors of enzymes in the choline pathway. For example, inhibiting choline kinase (ChoK), the first enzyme in the Kennedy pathway, could alter the pool of choline metabolites and potentially influence the formation of GdPC. Preclinical studies are exploring the synergistic effects of combining ChoK inhibitors with gemcitabine in various cancer models.
Another strategy involves manipulating the availability of choline itself. By altering the extracellular choline concentration, it may be possible to influence the flux through the Kennedy pathway and, consequently, the metabolism of gemcitabine. These combinatorial approaches are still in the exploratory phase but represent a promising avenue for improving the therapeutic efficacy of gemcitabine.
Preclinical studies have shown that combining gemcitabine with other chemotherapeutic agents, such as cisplatin (B142131), can result in synergistic effects. nih.gov The combination of gemcitabine and cisplatin has been shown to inhibit DNA excision repair more effectively than gemcitabine alone. nih.gov Furthermore, combining gemcitabine with ATR inhibitors has been found to be effective in killing pancreatic ductal adenocarcinoma (PDAC) cells by blocking the DNA damage response. nih.gov
The table below outlines some of the preclinical combinatorial strategies involving gemcitabine.
| Combination Partner | Rationale | Potential Outcome | Reference |
| Choline Kinase Inhibitors | To modulate the Kennedy pathway and potentially enhance the formation or activity of gemcitabine metabolites. | Increased cytotoxicity of gemcitabine. | nih.gov |
| Cisplatin | To achieve synergistic antitumor effects through different mechanisms of action. | Enhanced inhibition of DNA repair and increased cell death. | nih.gov |
| ATR Inhibitors | To block the DNA damage response induced by gemcitabine. | Synergistic killing of cancer cells. | nih.gov |
| Whole-body hyperthermia | To potentially increase the chemosensitivity of cancer cells to gemcitabine. | Feasible for patients with advanced disease, though preclinical data on increased chemosensitivity is mixed. | nih.gov |
Investigative Research on Gemcitabine Diphosphate Choline as a Potential Preclinical Biomarker
The discovery that GdPC is a major metabolite of gemcitabine in pancreatic cancer models has led to investigative research into its potential as a preclinical biomarker. nih.govnih.govsigmaaldrich.com A biomarker in this context could serve several purposes, including predicting tumor response to gemcitabine therapy and monitoring the metabolic effects of the drug within the tumor.
Studies have shown that the ratio of GdPC to its precursor, dFdCTP, can vary between different tumor models. nih.gov An inverse correlation between the GdPC/dFdCTP ratio and the levels of cytidine triphosphate (CTP) has been observed, suggesting that the metabolic state of the tumor can influence the fate of gemcitabine. nih.govnih.govsigmaaldrich.com This raises the possibility that measuring the levels of GdPC and other related metabolites in tumor biopsies could provide valuable information about the tumor's sensitivity to gemcitabine.
The table below details the key findings related to GdPC as a potential biomarker.
| Finding | Implication | Reference |
| GdPC is a major metabolite of gemcitabine in pancreatic cancer models. | Suggests GdPC plays a significant role in the intratumoral metabolism of gemcitabine. | nih.govnih.govsigmaaldrich.com |
| Inverse correlation between GdPC/dFdCTP ratio and CTP levels. | The metabolic state of the tumor influences gemcitabine metabolism. | nih.govnih.govsigmaaldrich.com |
| Stimulation of CCT activity increased GdPC concentration and led to synergistic growth inhibition with gemcitabine. | GdPC formation may contribute to the cytotoxic effects of gemcitabine. | nih.govnih.gov |
Future Perspectives in Understanding and Exploiting this compound in Preclinical Oncology Research
The ongoing research into this compound is paving the way for a more nuanced understanding of gemcitabine's mechanism of action and is opening up new possibilities for therapeutic intervention. Future research will likely focus on several key areas.
Another important direction will be the continued development and refinement of targeted drug delivery systems and combinatorial therapies. The aim will be to specifically manipulate the intratumoral metabolism of gemcitabine to favor the production of its most potent cytotoxic metabolites. This could involve the co-delivery of gemcitabine with modulators of choline metabolism or the use of advanced nanocarriers that can respond to the specific metabolic state of the tumor.
Furthermore, the validation of GdPC as a robust preclinical and potentially clinical biomarker will be a key area of focus. This will require larger-scale preclinical studies across a range of cancer types, as well as the development of sensitive and reliable methods for measuring GdPC levels in tumor tissue. If successful, GdPC could become an invaluable tool for personalizing gemcitabine therapy and improving patient outcomes.
The exploration of GdPC represents a significant step forward in the field of preclinical oncology. By delving into the metabolic intricacies of established chemotherapeutic agents like gemcitabine, researchers are uncovering new opportunities to enhance their efficacy and overcome mechanisms of drug resistance. The future of gemcitabine therapy may well lie in our ability to understand and exploit the complex metabolic pathways that govern its activity within the tumor.
Q & A
Q. What experimental models are commonly used to study the metabolism of Gemcitabine Diphosphate Choline in pancreatic cancer?
The Panc1 flank tumor model is widely employed to investigate this compound metabolism, as it replicates uneven drug delivery and metabolic heterogeneity in pancreatic ductal adenocarcinoma (PDAC) . Key methodologies include:
- Histopathology and metabolite profiling : Post-treatment tumor tissues are analyzed using H&E and trichrome staining to assess structural changes, paired with mass spectrometry (LC-MS) to quantify lipid and metabolite alterations (e.g., aspartic acid, ethanolamine) .
- PDAC mouse xenografts : These models evaluate choline transporter dynamics and gemcitabine’s integration into the Kennedy pathway, a critical nucleotide synthesis route. Tissue samples are processed for enzymatic assays and RNA sequencing to validate pathway activity .
Q. Which metabolic pathways are critical for this compound activity in PDAC?
The Kennedy pathway (phospholipid biosynthesis) is central, as it links this compound to nucleotide metabolism and membrane lipid synthesis in PDAC . Methodological approaches include:
- Isotope tracing : Using ¹³C-labeled choline to track incorporation into phosphatidylcholine and downstream metabolites.
- Enzyme activity assays : Measuring CTP:phosphocholine cytidylyltransferase (CCT) activity, a rate-limiting enzyme in the Kennedy pathway, via spectrophotometric or fluorometric methods .
- Genetic knockdown : Silencing CDP-choline synthases (e.g., PCYT1A) to assess their role in gemcitabine resistance .
Advanced Research Questions
Q. How can computational models quantify the inhibitory effects of this compound on nucleotide metabolism?
Algorithmic models simulate competitive inhibition between gemcitabine metabolites (e.g., dFdC-DP) and endogenous nucleotides (e.g., dCTP) to predict efficacy . Key steps include:
- In silico parameterization : Integrating kinetic constants (e.g., , ) for dCK (deoxycytidine kinase) and ribonucleotide reductase (RR) from enzyme assays.
- Virtual perturbation experiments : Testing scenarios like dCTP pool depletion or RR inhibition to identify synergistic targets. Validated models correlate outputs with in vivo tumor shrinkage data from PDAC xenografts .
Q. What methodologies optimize the synthesis of this compound analogs for mechanistic studies?
- P(V)–N activation : This chemical strategy enables efficient coupling of gemcitabine diphosphate with choline derivatives using 4,5-dicyanoimidazole as a catalyst, achieving >85% yield under anhydrous conditions .
- Biocatalytic synthesis : Engineered halophilic choline kinases (e.g., from Bacillus subtilis) enhance CDP-choline production in high-salt buffers, suitable for isotopic labeling studies .
- Purity validation : New analogs require NMR (¹H/³¹P) and HPLC-MS characterization to confirm structural integrity and exclude phosphorylated byproducts .
Q. How can metabolomics data predict therapeutic response to this compound in preclinical models?
- Targeted metabolomics : LC-MS or GC-MS quantifies PDAC tissue levels of aspartic acid, ethanolamine, and betaine, which correlate with survival and chemoresistance .
- Machine learning integration : Algorithms trained on metabolite profiles (e.g., elevated ethanolamine = poor prognosis) classify responders vs. non-responders in gemcitabine-treated cohorts .
- Multi-omics validation : Cross-referencing metabolomic data with transcriptomic signatures (e.g., choline transporter SLC44A1 expression) refines predictive accuracy .
Methodological Guidance
Q. What protocols ensure accurate quantification of this compound in tumor samples?
- LC-MS/MS : Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 504→184 (this compound) and 308→152 (internal standard, e.g., ¹³C-cytidine) .
- Phosphatidylcholine Assay Kits : For lipidomic studies, homogenize tissues in ice-cold lysis buffer, centrifuge at 12,000×g, and measure absorbance at 570 nm. Normalize data to protein content (Bradford assay) .
- Replicates and controls : Include ≥3 biological replicates per cohort and background subtraction for matrix effects (e.g., subtract readings from drug-naïve tissues) .
Q. How to evaluate the therapeutic efficacy of this compound in preclinical ischemia models?
- Gerbil ischemia models : Bilateral carotid artery occlusion induces cerebral hypoperfusion. Administer this compound intraperitoneally (50 mg/kg) and assess outcomes via:
- Biomarker correlation : Measure CDP-choline levels in CSF via microdialysis and correlate with neuroprotection scores .
Data Analysis & Reproducibility
Q. What statistical frameworks address contradictions in this compound efficacy data?
- Meta-analysis : Pool data from ≥10 preclinical studies to calculate heterogeneity indices (I²). Subgroup analyses resolve discrepancies (e.g., dosing schedules, PDAC subtypes) .
- Sensitivity testing : Use leave-one-out cross-validation to identify outlier datasets skewing conclusions .
- RECIST guidelines : Apply standardized tumor response criteria (e.g., complete/partial response thresholds) to ensure cross-study comparability .
Q. How to design a reproducible experimental workflow for studying this compound?
- Stepwise documentation : Pre-register protocols on platforms like Zenodo, detailing cell lines (ATCC authentication), in vivo strain specifics (e.g., NSG mice), and reagent LOT numbers .
- Open-source data sharing : Deposit raw metabolomics data in repositories like MetaboLights, annotated with ISA-Tab metadata .
- Independent validation : Collaborate with third-party labs to replicate key findings (e.g., Kennedy pathway dependency) using blinded samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
